

Optimizing Your COPO Submissions: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing metadata quality for submissions to the Collaborative Open Omics (COPO) platform. Find answers to frequently asked questions and troubleshoot common issues to ensure your data is FAIR (Findable, Accessible, Interoperable, and Reusable).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of COPO in research data management?

A1: COPO is a metadata brokering platform that assists researchers in describing their data according to community-approved standards.^{[1][2]} It facilitates the submission of this metadata to public repositories, a crucial step for ensuring data is Findable, Accessible, Interoperable, and Reusable (FAIR).^{[1][2]} COPO is designed to ease the burden of data curation and submission for scientists.^[3]

Q2: What are the most common types of metadata errors in submissions?

A2: Common metadata errors include the use of non-standardized terminology (for instance, inconsistencies in describing the sex of a specimen), incomplete or missing values in required fields, and data formatting issues.[4] These errors can often be mitigated by using the dropdown menus and data validation features provided in the COPO submission templates.[5]

Q3: How does COPO ensure the quality of submitted metadata?

A3: COPO employs a multi-stage validation process to ensure metadata quality.[4] This includes initial checks against established standards like the NCBI Taxonomy for taxonomic information.[4] Following this, the metadata is validated against the specific Standard Operating Procedure (SOP) for the manifest, ensuring all mandatory fields are completed and correctly formatted.[4] Finally, for some projects, there is a human curation step where a "Sample Supervisor" reviews and accepts or rejects the submitted metadata.[5]

Q4: Can I update my metadata after it has been submitted?

A4: Yes, COPO provides functionality for updating sample metadata after the initial submission. This is typically done by resubmitting an amended version of the manifest file. The updated manifest must be uploaded to the same profile as the original submission.[6] For specific guidance on which fields can be updated, it is recommended to consult the COPO documentation or contact their support team.[2]

Q5: Why is high-quality metadata particularly important in drug development?

A5: In drug development, regulatory bodies require meticulous documentation and data traceability.[7][8] High-quality metadata is essential for ensuring the integrity, reproducibility, and verifiability of research data that may be used to support regulatory submissions.[7] It also facilitates the integration and analysis of data from multiple sources, which is a common practice in modern drug discovery and development.[9]

Troubleshooting Common Submission Errors

This section provides solutions to specific errors you may encounter during the COPO submission process.

Error Category	Error Message/Symptom	Solution
Manifest Upload Failure	Manifest file validation has failed.	<ul style="list-style-type: none"> - Check for structural errors: Ensure your manifest file (e.g., Excel, CSV) has not been corrupted and that the file format is correct.^[5] - Verify required columns: Confirm that all mandatory columns as specified in the Standard Operating Procedure (SOP) are present in your manifest.^[4] - Examine for extra columns: Remove any columns that are not part of the official manifest template.
Taxonomic Validation Error	Scientific name 'Example species' not found in NCBI Taxonomy.	<ul style="list-style-type: none"> - Verify spelling: Double-check the spelling of the scientific name. - Use valid TAXON_ID: If known, provide the NCBI TAXON_ID, as this is a more precise identifier.^[4] - Check for synonyms: The provided scientific name might be a synonym. COPO will attempt to convert synonyms to the accepted name but will issue a warning.^[4]
Data Formatting Error	Value 'XX' in column 'COLUMN_NAME' does not conform to the required format.	<ul style="list-style-type: none"> - Consult the SOP: Refer to the relevant SOP for the correct data format for the specified column (e.g., date format, controlled vocabulary).^[2] - Use controlled vocabulary: For fields with predefined options, use the exact terms provided in the dropdown lists

of the manifest template.[5] -
Check for leading/trailing spaces: Ensure there are no accidental spaces before or after your data entries.

Incomplete Submission

Missing required value in column 'COLUMN_NAME'.

- Complete all mandatory fields: Identify and fill in all cells in columns that are designated as mandatory in the SOP.[4] - Use appropriate "missing value" terms: If data is genuinely not available, consult the SOP for the correct terminology to indicate a missing value (e.g., "not applicable", "not collected").

Logical Inconsistency

SPECIMEN_ID is associated with a different TAXON_ID in a previous submission.

- Verify SPECIMEN_ID: Ensure the SPECIMEN_ID is unique for each individual organism and is correctly transcribed.[4] - Check for duplicates: Make sure you have not accidentally reused a SPECIMEN_ID for a different species in the current or a past submission. - Contact COPO support: If you believe the error is incorrect, contact the COPO helpdesk for assistance.[2]

The Impact of Metadata Completeness on Data Reusability

High-quality, complete metadata significantly enhances the discoverability and potential for reuse of research data. The following table summarizes findings on metadata completeness from a study of data repositories, illustrating the importance of thorough metadata annotation. [10]

Metadata Element Category	Average Usage Rate in Metadata Records	Implication for Data Reusability
Mandatory Elements	High	Essential for basic data discovery and identification. Their presence is a prerequisite for most data reuse scenarios.
Recommended Elements	Moderate	Provide valuable contextual information that allows researchers to assess the suitability of a dataset for their specific needs.
Optional Elements	Low (<5% for over half of elements)	Can offer rich, domain-specific details that are crucial for complex data integration and advanced reuse cases. Low completion rates in these fields can be a significant barrier to in-depth secondary research.
Average Number of Elements Used per Record	18.7 (24.7% of available elements)	Highlights a substantial gap between the potential richness of metadata and the actual level of detail provided. Increasing the completion of available fields would greatly benefit data reusability.

Experimental Protocol: A Step-by-Step Guide to COPO Manifest Submission

This protocol outlines the key steps for preparing and submitting a sample manifest to COPO for a typical genomics study.

1. Pre-submission Preparation:

- 1.1. Create a COPO Profile: Before any submission, you need to create a profile in COPO. For genomics data, this would typically be a "Genomics Profile". This profile will house all your research objects related to a specific study.[11]
- 1.2. Download the Correct Manifest Template: Navigate to the "Manifests" section in COPO and download the appropriate blank manifest template for your study type (e.g., ERGA, DTOL).[6][12] Also, download the corresponding Standard Operating Procedure (SOP) which provides detailed instructions for each field.[2]

2. Completing the Manifest:

- 2.1. Gather Sample Information: Collect all necessary metadata for your samples. This includes, but is not limited to, SPECIMEN_ID, taxonomic information (SCIENTIFIC_NAME, TAXON_ID), collection details (location, date), and any project-specific information.
- 2.2. Populate the Manifest Spreadsheet: Carefully enter the collected metadata into the downloaded Excel or CSV template.
- Pay close attention to the column headers and the instructions in the SOP.
- Utilize the dropdown menus for fields with controlled vocabularies to avoid typos and ensure standardization.[5]
- Ensure that all mandatory fields are filled.

3. Uploading and Validating the Manifest in COPO:

- 3.1. Navigate to the Samples Component: Within your COPO profile, go to the "Samples" component.[11]
- 3.2. Upload the Manifest File: Use the upload interface to select and upload your completed manifest file.
- 3.3. Initial Validation: COPO will automatically perform an initial validation of the manifest.[4] This includes checks for:
 - Correct file structure and format.
 - Taxonomic validity against the NCBI database.[4]

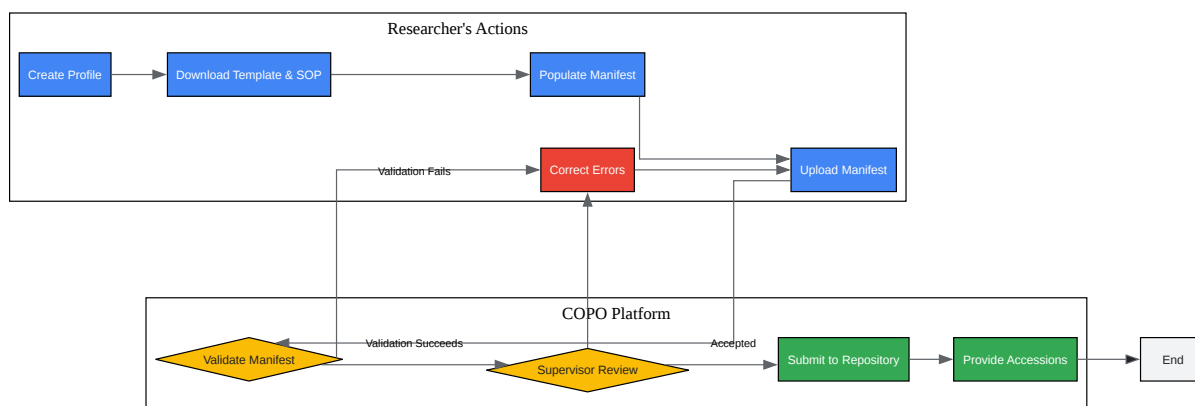
- Compliance with the manifest's SOP, including mandatory fields and data formats.[4]
- 3.4. Review Validation Results: If the validation fails, COPO will display a list of errors.[4] Refer to the "Troubleshooting Common Submission Errors" section above to address these issues. Correct the errors in your manifest file and re-upload.

4. Post-validation and Submission:

- 4.1. Supervisor Review (if applicable): For certain projects, a "Sample Supervisor" will be notified to review the validated metadata for final approval.[4][5]
- 4.2. Submission to Public Repository: Once accepted, COPO will broker the submission of your metadata to the relevant public repository (e.g., ENA).[5]
- 4.3. Retrieval of Accessions: After successful submission, you can retrieve the assigned accession numbers (e.g., BioSample accessions) through the COPO interface.[5]

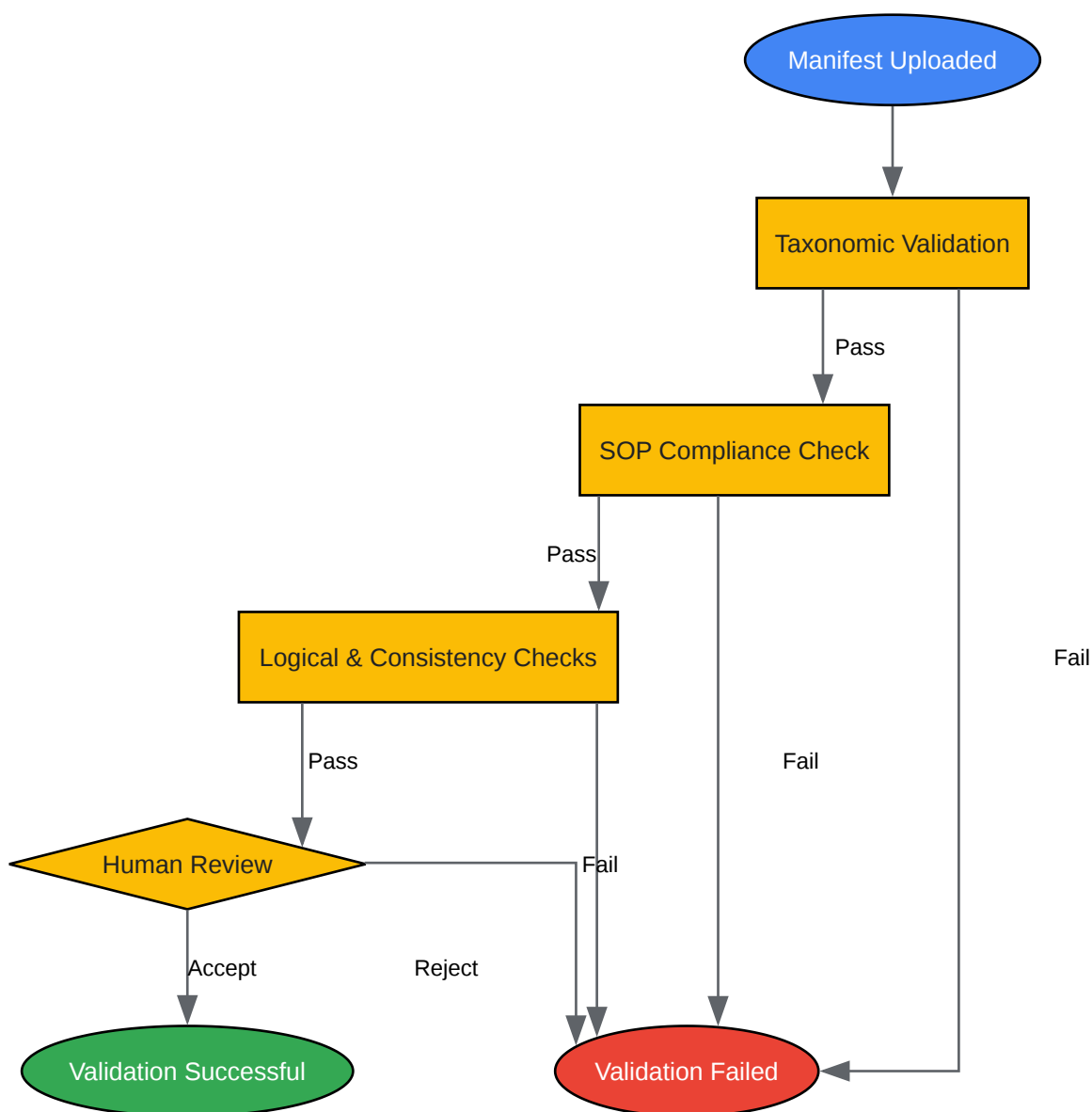
Visualizing the COPO Submission and Validation Workflow

The following diagrams illustrate the key processes involved in COPO submissions.



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Caption: A high-level overview of the COPO metadata submission workflow.



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Caption: The multi-stage metadata validation process within COPO.

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- [To cite this document: BenchChem. \[Optimizing Your COPO Submissions: A Technical Support Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1623416/docs#optimizing-your-copo-submissions-a-technical-support-guide\]](#)

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